molecular formula C12H12ClNO4S B5704356 3-chloro-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide

3-chloro-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide

Cat. No.: B5704356
M. Wt: 301.75 g/mol
InChI Key: BENISMRQILRCBJ-UHFFFAOYSA-N
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Description

3-chloro-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a chloro group, a furan ring, and a methoxy group attached to a benzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4-methoxybenzenesulfonyl chloride and furan-2-ylmethanamine.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours.

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The furan ring can be oxidized to form furanones or reduced to tetrahydrofuran derivatives.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions, such as hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of N-substituted derivatives.

    Oxidation: Formation of furanones.

    Reduction: Formation of tetrahydrofuran derivatives.

    Hydrolysis: Formation of sulfonic acids and amines.

Scientific Research Applications

3-chloro-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as enzyme inhibitors or receptor antagonists.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound can be utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The furan ring and methoxy group can enhance the binding affinity and specificity of the compound towards its target. The exact molecular pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-(furan-2-ylmethyl)aniline: Similar structure but lacks the methoxy and sulfonamide groups.

    4-methoxybenzenesulfonamide: Similar structure but lacks the chloro and furan groups.

    N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide: Similar structure but lacks the chloro group.

Uniqueness

3-chloro-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the chloro group allows for substitution reactions, while the furan ring and methoxy group contribute to its binding properties and stability. The sulfonamide group is crucial for its potential medicinal applications, as it can interact with biological targets effectively.

Properties

IUPAC Name

3-chloro-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO4S/c1-17-12-5-4-10(7-11(12)13)19(15,16)14-8-9-3-2-6-18-9/h2-7,14H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENISMRQILRCBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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